
(2R)-2-(decanoylamino)butanedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Succinic acid, or butanedioic acid, is a dicarboxylic acid that plays a significant role in intermediary metabolism . It’s widely distributed in almost all plant and animal tissues . The decanoyl group refers to the fatty acid decanoic acid, also known as capric acid. Amino groups are functional groups containing a nitrogen atom with a lone pair of electrons.
Synthesis Analysis
The synthesis of noncanonical amino acids (ncAAs) like “(2R)-2-(decanoylamino)butanedioic acid” can be challenging due to issues with stereoselectivity and functional-group compatibility . Enzymes have been used to synthesize ncAAs more efficiently .Molecular Structure Analysis
The molecular structure of a compound like “(2R)-2-(decanoylamino)butanedioic acid” would be based on the structures of its components. Succinic acid has a molecular formula of C4H6O4 . The decanoyl group would add a long hydrocarbon chain to the molecule, and the amino group would introduce a nitrogen atom.Physical And Chemical Properties Analysis
The physical and chemical properties of “(2R)-2-(decanoylamino)butanedioic acid” would be influenced by its components. For example, succinic acid is a colorless crystalline solid, soluble in water .科学的研究の応用
Metabolic Engineering for Bio-based Chemical Production
The engineering of Saccharomyces cerevisiae for bio-based chemical production highlights the potential of microbial cell factories. Through metabolic engineering, strains capable of co-fermenting glucose and galactose were developed for the production of enantiopure compounds like (2R,3R)-butanediol, demonstrating the feasibility of using renewable resources for high titer and yield chemical production (Lian, Chao, & Zhao, 2014).
Enzymatic Production of Active Isomers
The preparation and identification of active isomers of certain compounds for inhibiting specific enzymes involved in metabolic pathways showcase the application of (2R)-2-(decanoylamino)butanedioic acid derivatives. This enzymatic approach enables the production of specific isomers with high biological activity, offering potential in the development of novel therapeutic agents (Inokuchi & Radin, 1987).
Plant Defense Elicitation
Stereoisomers of bacterial volatile compounds like 2,3-butanediol have been studied for their ability to elicit plant defense responses against pathogens. Research indicates that specific stereoisomers can significantly reduce the incidence of viruses in plants, suggesting a novel approach to enhancing crop resilience through microbial volatiles (Kong, Shin, Kim, & Ryu, 2018).
Microbial Routes to Bio-based Chemicals
Advances in microbial routes to (2R,3R)-2,3-butanediol have shed light on the potential of engineered microbes for the production of valuable chemicals. Through metabolic engineering and synthetic biology, strains have been optimized for improved titers, yields, and productivities of enantiopure chemicals, demonstrating the promise of microbial biotechnology in sustainable chemical production (Xie, Chen, Wang, Chen, Du, Zhou, & Huang, 2017).
Autotrophic Production of Bio-based Chemicals
Engineering Cupriavidus necator for autotrophic production of bio-based chemicals like (R)-1,3-butanediol represents a groundbreaking approach to utilizing carbon dioxide for chemical synthesis. By leveraging the natural carbon fixation capabilities of C. necator, researchers have demonstrated the feasibility of producing valuable chemicals directly from CO2, highlighting a significant advancement towards sustainable bioproduction (Gascoyne, Bommareddy, Heeb, & Malys, 2021).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(2R)-2-(decanoylamino)butanedioic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO5/c1-2-3-4-5-6-7-8-9-12(16)15-11(14(19)20)10-13(17)18/h11H,2-10H2,1H3,(H,15,16)(H,17,18)(H,19,20)/t11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSJCTRAECJWNOS-LLVKDONJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)NC(CC(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC(=O)N[C@H](CC(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-decanamidobutanedioic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R,3R)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-(1,1,2,2,2-pentafluoroethyl)pyrrolidine-2-carboxylic acid](/img/structure/B2669807.png)
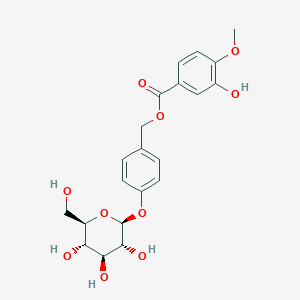
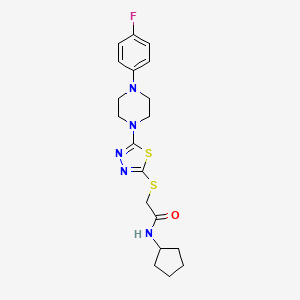
![N-(benzo[d]thiazol-5-yl)-4-(ethylthio)benzamide](/img/structure/B2669814.png)
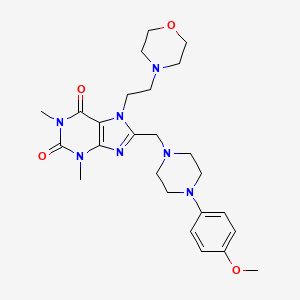

![3-{[1-(1H-indole-3-carbonyl)piperidin-4-yl]methyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one](/img/structure/B2669818.png)
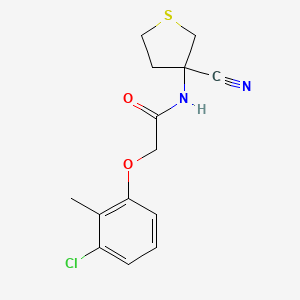
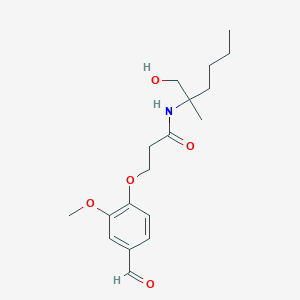
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2669825.png)
![(4-Nitrophenyl)-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]methanone](/img/structure/B2669826.png)
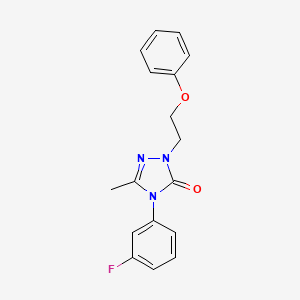
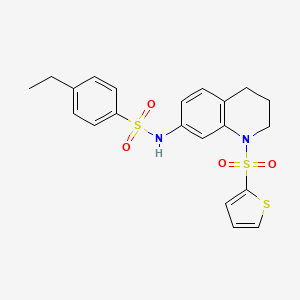
![N-(4-fluorophenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2669830.png)